6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
Description
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (CAS: 128740-13-6) is a bicyclic heterocyclic compound featuring a fused pyrrolopyridine core with a benzyl substituent and two ketone groups. Its molecular formula is C₁₄H₁₆N₂O₂ (molecular weight: 244.29 g/mol) . Key properties include:
- Melting Point: 67–70°C
- Density: 1.227 g/cm³
- Solubility: Slightly soluble in chloroform and methanol, nearly insoluble in water .
- Crystallography: The heterocyclic ring system forms a dihedral angle of 45.8° with the benzyl group, and weak intermolecular C–H⋯N hydrogen bonding stabilizes the crystal structure .
This compound is a critical chiral intermediate in synthesizing pharmaceuticals like moxifloxacin hydrochloride (a fluoroquinolone antibiotic) and other azabicyclo pyridine derivatives . Industrial synthesis involves catalytic de-aromatization of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione followed by in situ resolution with D(-)-tartaric acid, avoiding isolation of intermediates to improve cost efficiency .
Properties
IUPAC Name |
6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBLNPCNHNHAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432551 | |
| Record name | 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128740-13-6 | |
| Record name | Tetrahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128740-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, tetrahydro-6-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
De-Aromatization and In Situ Resolution
The foundational step in the synthesis involves the de-aromatization of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (Formula-2) using metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This reaction proceeds under hydrogenation conditions, selectively reducing the aromatic ring system to generate a tetracyclic intermediate. A critical advancement lies in the in situ resolution of the intermediate using D(-)-tartaric acid, which preferentially crystallizes the desired (4aR,7aS)-diastereomer as a mono-tartarate salt (Formula-7). The solvent system for this step combines aprotic solvents (e.g., tetrahydrofuran, THF) with protic solvents (e.g., methanol) in a 1:0.2–1.0 ratio, ensuring high enantiomeric excess (Table 1).
Table 1: Solvent Systems for In Situ Resolution
| Aprotic Solvent | Protic Solvent | Ratio (Aprotic:Protic) | Enantiomeric Excess (%) |
|---|---|---|---|
| THF | Methanol | 1:0.5 | 98.5 |
| Acetonitrile | Ethanol | 1:0.3 | 97.2 |
| Dichloromethane | Isopropanol | 1:0.7 | 96.8 |
Tartarate Hydrolysis and Free Base Isolation
The mono-tartarate salt (Formula-7) undergoes hydrolysis in the presence of a base such as sodium hydroxide or potassium carbonate, liberating the free base of (4aR,7aS)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione. Organic solvents like ethyl acetate or dichloromethane are employed to extract the free base, achieving >99% recovery. This step avoids aqueous workup limitations, minimizing side reactions and preserving stereochemical integrity.
Reduction Strategies for Final Product Formation
Metal Borohydride-Ether Complex Reduction
The free base is reduced using a metal borohydride-ether complex (e.g., sodium borohydride-THF), which selectively hydrogenates the ketone groups while retaining the benzyl protective group. This method operates at 30–70°C, achieving complete conversion within 4–6 hours. The use of non-ethereal solvents such as dichloroethane or chlorobenzene enhances reaction efficiency by stabilizing the borohydride complex (Table 2).
Table 2: Reduction Efficiency Across Solvent Systems
| Reducing Agent | Solvent | Temperature (°C) | Conversion (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₄-THF complex | Dichloroethane | 50 | 99.8 | 98.3 |
| NaBH₄-BF₃ complex | Chlorobenzene | 60 | 99.5 | 98.7 |
| LiBH₄-Diethyl ether | Toluene | 70 | 98.9 | 97.5 |
Boron Trifluoride-Mediated Reduction
An alternative approach employs a boron trifluoride (BF₃)-borohydride system in halogenated solvents. This method avoids ethers entirely, reducing flammability risks and simplifying purification. The BF₃ acts as a Lewis acid, activating the carbonyl groups for rapid hydride transfer, and achieves yields exceeding 99% with <1% epimerization.
Racemization and Recycling of Undesired Isomers
Chlorination-Dehydrochlorination Sequence
Undesired (4aS,7aR)-isomers (Formula-8) are racemized using chlorinating agents like thionyl chloride (SOCl₂) in a mixed solvent system (e.g., chloroform/water). This generates a chloro-amine intermediate, which undergoes base-mediated dehydrochlorination (e.g., with triethylamine) to yield 6-benzyl-3,4-dihydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione (Formula-9). Subsequent high-pressure hydrogenation restores the tetrahydro structure, enabling re-resolution via D(-)-tartaric acid.
Catalytic Hydrogenation for Isomer Recycling
The recycled intermediate is subjected to hydrogenation over Pd/C at 50–100 bar H₂, quantitatively converting it back to the racemic tetracyclic compound. This closed-loop process reduces waste and improves overall atom economy, critical for sustainable manufacturing.
Industrial Scalability and Process Economics
Solvent and Catalyst Recovery
The patented process emphasizes solvent recycling, particularly for costly aprotic solvents like THF, which are distilled and reused in subsequent batches. Metal catalysts (Pd/C, PtO₂) are recovered via filtration and reactivation, reducing raw material costs by 15–20%.
Purity and Yield Trade-offs
Large-scale batches (≥100 kg) demonstrate consistent yields of 85–90% with purity ≥98.5%, meeting pharmaceutical-grade specifications. Impurities primarily arise from residual solvents (<0.1%) and diastereomeric byproducts (<0.5%), both controlled via crystallization and wash protocols.
Comparative Analysis of Methodologies
Cost-Benefit of Borohydride vs. BF₃ Systems
While boron trifluoride systems offer faster reaction times, they require specialized equipment to handle corrosive byproducts. In contrast, metal borohydride-ether complexes are cost-effective for facilities with existing ether-handling infrastructure.
Chemical Reactions Analysis
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
Medicinal Chemistry
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione has been investigated for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets involved in various diseases.
- Enzymatic Kinetic Resolution : This compound has been utilized in the enzymatic resolution of piperidine atropisomers, which are critical intermediates in the synthesis of farnesyl protein transferase inhibitors. These inhibitors are significant in cancer therapy as they target pathways involved in cell proliferation and survival .
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in organic synthesis, particularly in the development of new drug candidates. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules.
- Intermediate for Drug Synthesis : In studies focusing on the synthesis of biologically active compounds, this pyrrolopyridine derivative has been employed as an intermediate due to its favorable reactivity profile and structural attributes .
Case Study 1: Farnesyl Protein Transferase Inhibitors
A study highlighted the use of this compound as a key intermediate in synthesizing inhibitors for farnesyl protein transferase (FPTase). The research demonstrated that through enzymatic resolution using lipases, high yields of the desired enantiomer could be achieved, showcasing the compound's utility in drug development processes aimed at treating cancer .
Case Study 2: Synthetic Methodologies
Another investigation focused on developing synthetic methodologies involving this compound. Researchers explored various reaction conditions to optimize yield and purity when using it as a precursor for synthesizing other nitrogenous heterocycles. This work emphasized the compound's role in expanding the library of available bioactive molecules for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[3,4-b]pyridine Derivatives
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione (CAS: N/A)
- Structure : Lacks the benzyl substituent and tetrahydro modification.
- Synthesis: Derived from quinolinic acid via condensation with urea .
- Applications : Intermediate in heterocyclic chemistry; less specialized than the benzyl-substituted analog.
- Key Difference : Absence of benzyl group reduces lipophilicity, impacting bioavailability in drug candidates.
9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one
Triazolo[4,5-d]pyrimidine-diones
3,4-Dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS: N/A)
Furo[3,4-b]pyridine-5,7-dione
- Structure : Furan fused to pyridine-dione; lacks the pyrrolidine ring.
- Synthesis: Derived from quinolinic acid and acetic anhydride .
Research Findings and Differentiation
- Stereoselectivity : The target compound’s synthesis employs enzymatic resolution (lipase) to isolate the cis-isomer, achieving >98% enantiomeric purity . Similar compounds like 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione lack such chiral control .
- Hydrogen Bonding : Weak C–H⋯N interactions in the crystal structure enhance stability compared to planar analogs like furo[3,4-b]pyridine-dione .
- Industrial Scalability : In situ reduction and resolution reduce isolation steps, lowering production costs versus traditional methods (e.g., Skraup reactions) .
Biological Activity
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (CAS Number: 128740-13-6) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological effects based on diverse research findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| Purity | 97% |
| InChI Key | RRBLNPCNHNHAFW-UHFFFAOYSA-N |
| Log P (octanol/water) | 1.22 |
This compound features a pyrrolidine ring fused with a pyridine structure, which may contribute to its pharmacological properties.
Synthesis
The synthesis of this compound can be achieved through various methods. One notable approach involves enzymatic resolution using lipase to prepare intermediates for pharmaceutical applications, such as moxifloxacin . Other synthetic routes include catalytic hydrogenation and de-aromatization processes that yield high-purity products suitable for biological testing .
Antinociceptive and Sedative Effects
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant analgesic and sedative properties. In studies involving new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, compounds were tested for their antinociceptive activity using the “writhing” test and showed effectiveness comparable to established analgesics like morphine . This suggests that similar structural motifs in this compound may also confer such properties.
The mechanism underlying the biological activity of this compound may involve modulation of neurotransmitter systems. Pyrrolidine derivatives are known to interact with various receptors in the central nervous system (CNS), potentially influencing pain pathways and sedation mechanisms.
Case Studies
- Analgesic Activity : In one study, several derivatives were synthesized and tested for analgesic properties. The results showed that specific modifications to the pyrrolopyridine structure enhanced activity compared to traditional analgesics .
- Sedative Properties : Another study demonstrated that certain derivatives prolonged sleep duration in animal models when subjected to thiopental sleep tests. This indicates a potential for developing sedative medications based on these scaffolds .
Research Findings
Research has shown that the biological activity of compounds similar to this compound can be influenced by structural variations. For instance:
- Hydroxyl Substitution : Adding hydroxyl groups at specific positions can enhance solubility and bioavailability.
- Alkyl Chain Length : Variations in alkyl chain length have been correlated with changes in potency and selectivity towards certain receptors.
Q & A
Q. Key Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require stringent drying.
- Catalysts : Anhydrous KOH accelerates anhydride coupling , while lipases (e.g., Candida antarctica) provide stereoselectivity .
- Yield Optimization : Typical chemical yields range from 70–85%, while enzymatic resolutions achieve >90% enantiomeric excess (ee) under optimized pH and temperature .
How can researchers validate the structural integrity of this compound?
Basic
Use a combination of analytical techniques:
- X-ray Crystallography : Resolves the fused pyrrolopyridine-dione core and benzyl substituent orientation (bond lengths: C–N ≈ 1.34 Å, C=O ≈ 1.21 Å) .
- Elemental Analysis : Confirms empirical formula (C₁₄H₁₆N₂O₂; calculated: C 68.83%, H 6.60%, N 11.47%) .
- Spectroscopy :
What role does this compound play in pharmaceutical intermediates?
Basic
It serves as a chiral intermediate in synthesizing moxifloxacin, a fluoroquinolone antibiotic. The benzyl group stabilizes the pyrrolopyridine core during downstream functionalization (e.g., fluorination at position 8) .
Q. Methodological Note :
- Impurity Control : Monitor residual solvents (e.g., DMF) via HPLC to meet pharmacopeial limits (<880 ppm) .
How can synthetic routes be optimized to address low enantiopurity in intermediates?
Advanced
Challenge : Racemization during benzyl group introduction.
Solutions :
- Enzymatic Dynamic Kinetic Resolution (DKR) : Combine lipases (e.g., Burkholderia cepacia) with metal catalysts (e.g., Pd/C) to invert stereochemistry in situ, achieving >99% ee .
- Chiral Auxiliaries : Temporarily attach enantiopure ligands (e.g., menthol esters) to steer stereoselective benzylation .
Q. Data-Driven Design :
- Compare ee values under varying temperatures (25°C vs. 40°C) and solvent polarities (toluene vs. acetonitrile) to identify optimal conditions .
How does molecular conformation impact the compound’s stability in solid-state formulations?
Advanced
Structural Insights :
- Crystalline vs. Amorphous Forms: Crystalline phases (e.g., orthorhombic packing) exhibit longer shelf lives due to reduced molecular mobility, while amorphous forms degrade faster (e.g., hydrolysis at the dione moiety) .
- Morphology Control : Use anti-solvent crystallization (e.g., adding hexane to DMF solutions) to stabilize the crystalline phase .
Q. Experimental Design :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via TGA/DSC .
What enzymatic strategies resolve stereochemical challenges in synthesizing this compound?
Advanced
Lipase-Catalyzed Asymmetric Hydrolysis :
Q. Case Study :
- Hydrolysis of rac-6-benzyltetrahydro derivative using Pseudomonas fluorescens lipase achieved 92% ee and 45% yield in 12 hrs .
How should researchers address contradictions in reported purity and spectral data?
Advanced
Case Example : Discrepancies in elemental analysis (e.g., C 56.11% observed vs. 68.83% theoretical) :
Q. Validation Protocol :
Can computational modeling predict reactivity at the dione moiety?
Advanced
DFT Studies :
- Electrophilic Susceptibility : The dione’s carbonyl carbons (C5 and C7) show high electrophilicity indices (ω = 3.2 eV), making them prone to nucleophilic attack (e.g., by amines in Schiff base formation) .
- Solvent Effects : Simulate reaction pathways in DMF (ε = 37) vs. THF (ε = 7.5) to predict rate acceleration in polar media .
Q. Software Tools :
- Gaussian 16 (B3LYP/6-31G*) for geometry optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
